5-((3-(Dimethylamino)propyl)amino)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile
Description
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Properties
IUPAC Name |
5-[3-(dimethylamino)propylamino]-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3S/c1-16-9-13-26(14-10-16)30(27,28)18-7-5-17(6-8-18)20-24-19(15-22)21(29-20)23-11-4-12-25(2)3/h5-8,16,23H,4,9-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMGSOKZQKGSNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCCN(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3-(Dimethylamino)propyl)amino)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile , often referred to as compound 1 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of compound 1 involves several steps, typically starting from simpler precursors. The key structural features include a dimethylamino propyl group, an oxazole ring, and a sulfonyl-substituted phenyl moiety. The synthesis pathway can be summarized as follows:
- Preparation of the Dimethylamino Propylamine : This is typically synthesized through the reaction of dimethylamine with suitable alkyl halides.
- Formation of the Oxazole Ring : This step often involves cyclization reactions that incorporate carbonitrile functionalities.
- Final Assembly : The final product is obtained through coupling reactions involving the previously synthesized components.
The molecular formula for compound 1 is , which indicates its complex structure.
Antitumor Activity
Compound 1 has been evaluated for its antitumor properties against various cancer cell lines. In vitro studies have shown that it exhibits significant cytotoxicity, with IC50 values ranging from 0.45 to 5.08 µM against five different human cancer cell lines, outperforming known inhibitors such as Sunitinib in certain cases .
| Cell Line | IC50 (µM) | Comparison to Sunitinib |
|---|---|---|
| Mia PaCa-2 | 0.47 | 2.1-fold more potent |
| PANC-1 | 1.35 | Comparable |
| RKO | 3.11 | More active |
| LoVo | 5.08 | Less active |
The mechanism by which compound 1 exerts its antitumor effects appears to involve inhibition of receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation and survival. The compound’s structure suggests that it may interact with multiple targets within the signaling pathways associated with tumor growth.
Selectivity and Safety Profile
In addition to its potent antitumor activity, compound 1 has demonstrated selectivity towards vascular endothelial growth factor (VEGF)-stimulated human umbilical vein endothelial cells (HUVECs), indicating a potentially favorable safety profile compared to other agents that indiscriminately affect normal cells .
Study on Structure-Activity Relationship (SAR)
A recent study explored the SAR of various derivatives of compound 1, revealing that modifications at specific positions on the oxazole ring can significantly enhance biological activity. For instance, substituents that increase steric bulk at the SERT binding site improved binding affinity while maintaining selectivity .
Clinical Implications
The promising results from preclinical studies have prompted further investigation into the clinical applications of compound 1 in oncology. Ongoing trials aim to assess its efficacy in combination therapies, particularly in resistant cancer types.
Scientific Research Applications
Therapeutic Applications
The primary applications of this compound lie in its potential as a therapeutic agent. It has been studied for various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits significant anticancer properties. Research has demonstrated its ability to inhibit cell growth in various cancer cell lines, indicating potential as an antitumor agent. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in vitro .
- Neurological Disorders : Given the presence of a dimethylamino group, the compound may interact with neurotransmitter systems. Compounds with similar structures have been explored for their effects on serotonin receptors, which play a crucial role in mood regulation and are implicated in disorders such as depression and anxiety .
Biological Evaluation
Extensive biological evaluations have been conducted to assess the efficacy and safety of this compound:
- In Vitro Studies : These studies have demonstrated that the compound exhibits significant inhibitory effects on cancer cell lines, with specific IC50 values indicating its potency against various types of tumors .
- In Vivo Studies : Animal models have been used to evaluate the pharmacokinetics and therapeutic efficacy of the compound. Results indicate favorable absorption and distribution characteristics, which are crucial for its potential as a drug candidate.
Case Studies and Research Findings
Several case studies highlight the promising nature of this compound:
- A study published in a peer-reviewed journal reported that analogs of this compound showed enhanced selectivity for serotonin reuptake transporters (SERT), suggesting potential applications in treating mood disorders .
- Another research effort focused on the anticancer properties of similar compounds, demonstrating significant tumor growth inhibition in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
